

Biotin-PEG1-NH2 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG1-NH2**

Cat. No.: **B3155776**

[Get Quote](#)

An In-Depth Technical Guide to **Biotin-PEG1-NH2**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG1-NH2 is a heterobifunctional linker molecule that plays a crucial role in bioconjugation, drug delivery, and various research applications.^{[1][2]} This guide provides a comprehensive overview of its chemical structure, properties, and common experimental protocols, tailored for professionals in the fields of life sciences and drug development. The molecule incorporates a biotin moiety for high-affinity binding to avidin or streptavidin, a single polyethylene glycol (PEG) spacer to enhance solubility and flexibility, and a terminal primary amine group for covalent attachment to target molecules.^{[3][4]}

Chemical Structure

Biotin-PEG1-NH2 consists of three key functional components:

- Biotin: A vitamin that exhibits an exceptionally strong non-covalent interaction with avidin and streptavidin proteins.^[5] This interaction is fundamental to many detection and purification assays.^{[5][6]}
- PEG1 Linker: A single polyethylene glycol unit that acts as a spacer, providing flexibility and increasing the hydrophilicity of the molecule.^[7] This spacer arm reduces steric hindrance, allowing the biotin to interact more effectively with avidin or streptavidin.

- **Amine Group (-NH₂):** A reactive primary amine at the terminus, which can be readily coupled to various functional groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters to form stable amide bonds.^[4]

Below is a diagram representing the logical relationship of these components.

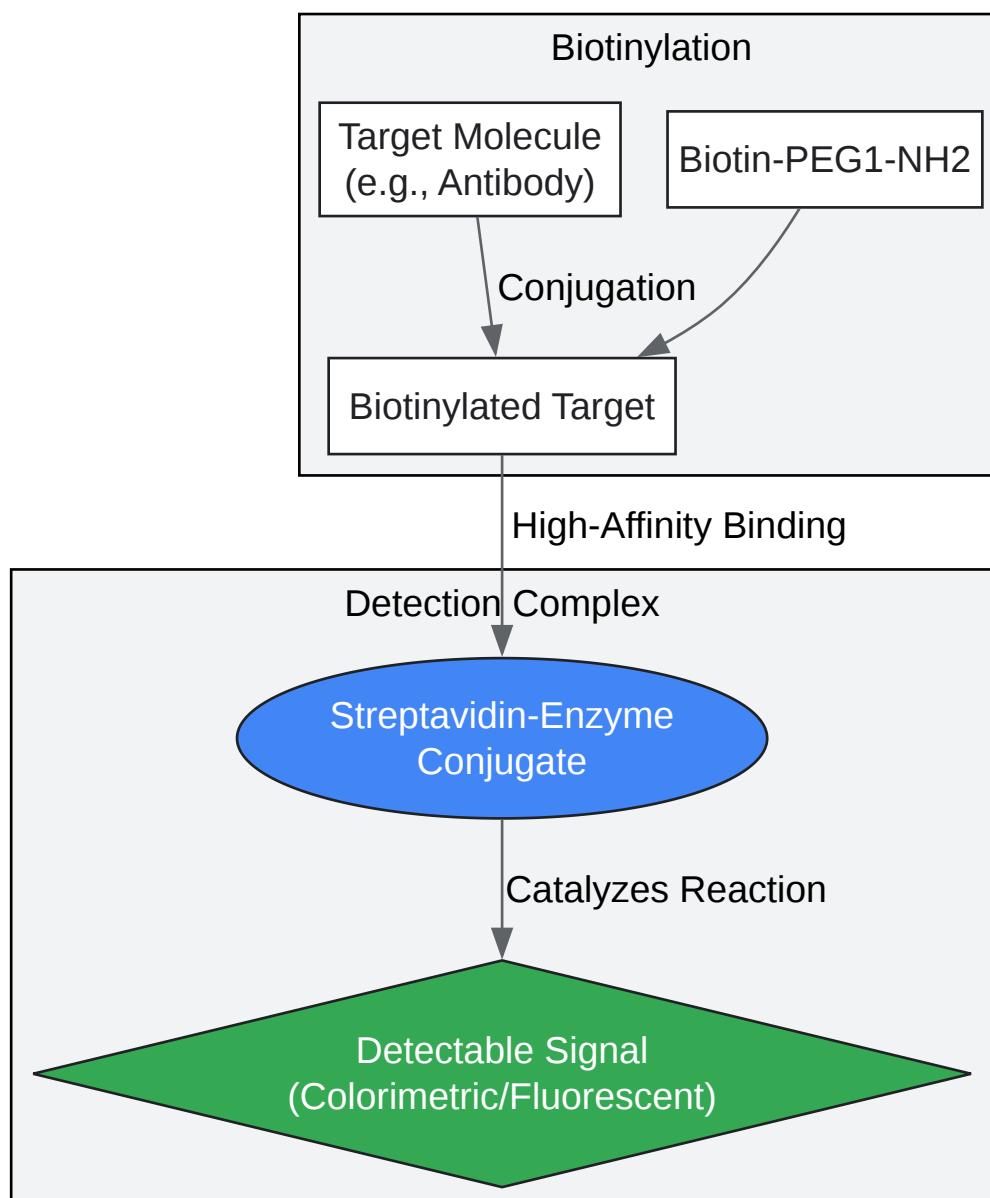
[Click to download full resolution via product page](#)

Caption: Functional components of **Biotin-PEG1-NH2**.

Physicochemical Properties

The physical and chemical properties of **Biotin-PEG1-NH2** are summarized in the table below. These properties are essential for designing and executing experiments, as well as for the proper storage and handling of the compound.

Property	Value	Reference
CAS Number	811442-85-0	[2][8]
Molecular Formula	C ₁₄ H ₂₆ N ₄ O ₃ S	[2][9]
Molecular Weight	330.45 g/mol	[2][9][10]
Purity	≥95%	[9]
Appearance	White to off-white powder or solid	[3]
Solubility	Soluble in water, DMSO, DMF, and other aqueous buffers.	[3]
Storage Conditions	Store at -20°C to -5°C, keep dry and avoid sunlight.	[1][2][10]


Applications in Research and Drug Development

Biotin-PEG1-NH2 is a versatile tool with a wide range of applications, primarily leveraging the high-affinity biotin-avidin interaction.

- Antibody-Drug Conjugates (ADCs): This molecule can be used as a cleavable linker in the synthesis of ADCs.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) The amine group can be conjugated to a cytotoxic drug, while the entire construct is attached to an antibody, which then targets specific cells.
- Bioconjugation: The primary amine allows for the covalent labeling of proteins, peptides, nucleic acids, and other biomolecules that contain accessible carboxyl groups or can be activated to react with amines.
- Immunoassays: In techniques like ELISA and Western blotting, biotinylated probes can be detected with high sensitivity using streptavidin-enzyme conjugates.[\[5\]](#)[\[6\]](#)
- Affinity Purification: Biotinylated molecules can be efficiently isolated from complex mixtures using streptavidin-coated beads or surfaces.[\[6\]](#)
- Nanotechnology and Materials Science: It is used for the functionalization of surfaces and nanoparticles for targeted drug delivery and diagnostic applications.[\[1\]](#)[\[2\]](#)

The Avidin-Biotin Interaction Pathway

The utility of **Biotin-PEG1-NH2** is fundamentally based on the strong and specific interaction between biotin and avidin (or streptavidin). Avidin is a tetrameric protein, with each subunit capable of binding one biotin molecule.[\[13\]](#)[\[14\]](#) This tetravalent binding capacity allows for signal amplification in detection assays.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Avidin-biotin detection signaling pathway.

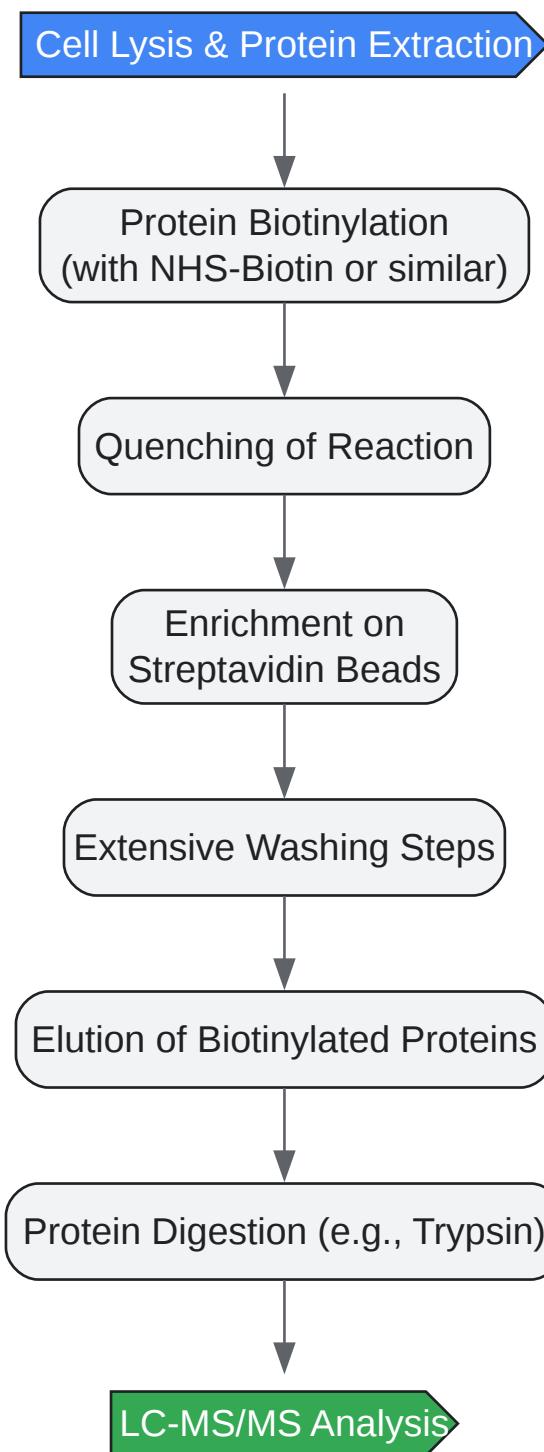
Experimental Protocols

General Protocol for Protein Biotinylation

This protocol outlines a general procedure for labeling a protein with **Biotin-PEG1-NH2** via its primary amine, after activating the carboxyl groups on the protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- **Biotin-PEG1-NH2**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Reaction Buffer: MES, HEPES, or PBS at a pH of 6.0-7.5
- Quenching Buffer: Tris or glycine solution (1 M, pH 7.5)
- Desalting column or dialysis cassette


Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups:
 - Add EDC and NHS to the protein solution. A 10 to 20-fold molar excess of EDC and NHS over the protein is typically used.
 - Incubate for 15-30 minutes at room temperature.
- Biotinylation Reaction:
 - Immediately before use, dissolve **Biotin-PEG1-NH2** in an appropriate solvent (e.g., DMSO or DMF) to a concentration of 10 mM.
 - Add the dissolved **Biotin-PEG1-NH2** to the activated protein solution. A 20 to 50-fold molar excess of the biotin reagent over the protein is a common starting point.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

- Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming excess reactive groups. Incubate for 15 minutes.
- Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
- Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.

Experimental Workflow for Biotinylation and Enrichment

The following diagram illustrates a typical workflow for the biotinylation of cellular proteins followed by enrichment for proteomic analysis.[\[15\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: A typical biotinylation proteomics workflow.

Conclusion

Biotin-PEG1-NH2 is an invaluable reagent for researchers and developers in the life sciences. Its defined structure, which combines the specific targeting of biotin with the versatile reactivity of a primary amine and the beneficial properties of a PEG spacer, makes it suitable for a wide array of applications, from fundamental research to the development of novel therapeutics like ADCs. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this powerful chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotin-PEG-NH2, Biotin-PEG-Amine -Biopharma PEG [biochempeg.com]
- 2. Biotin-PEG1-NH2 | CAS:811442-85-0 | Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. peg.bocsci.com [peg.bocsci.com]
- 5. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 8. Biotin-PEG1-NH2 | CAS#:811442-85-0 | Chemsric [chemsrc.com]
- 9. Biotin-PEG1-NH2 - CD Bioparticles [cd-bioparticles.net]
- 10. Biotin-PEG1-NH2 | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Biotin-PEG1-NH2 | TargetMol [targetmol.cn]
- 13. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Biotin-PEG1-NH2 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3155776#biotin-peg1-nh2-chemical-structure-and-properties\]](https://www.benchchem.com/product/b3155776#biotin-peg1-nh2-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com